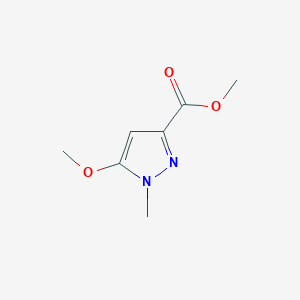
5-bromo-2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-4-(3,4-dichlorophenyl)-1,3-thiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-4-(3,4-dichlorophenyl)-1,3-thiazole is a useful research compound. Its molecular formula is C14H9Br2Cl2N3S and its molecular weight is 482.02. The purity is usually 95%.
BenchChem offers high-quality 5-bromo-2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-4-(3,4-dichlorophenyl)-1,3-thiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-bromo-2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-4-(3,4-dichlorophenyl)-1,3-thiazole including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterization
Research has focused on synthesizing various thiazole derivatives due to their potential applications in material science and pharmaceuticals. For example, the synthesis and structural characterization of isostructural thiazoles have been explored, highlighting the importance of single crystal diffraction in determining molecular structures (Kariuki, Abdel-Wahab, & El‐Hiti, 2021). Such studies contribute to the development of new materials with potential electronic and photonic applications.
Photovoltaic Applications
The creation of donor−acceptor copolymers incorporating thiazole-based monomers has shown promise in photovoltaic devices. By synthesizing copolymers with specific optical and electronic properties, researchers aim to enhance the efficiency of solar cells (Zhou et al., 2010). This research is pivotal for advancing renewable energy technologies.
Antibacterial Agents
Thiazole derivatives have been evaluated for their antibacterial activity, with some compounds showing promising results against various bacterial strains. The development of new antibacterial agents is crucial in the fight against drug-resistant bacteria (Palkar et al., 2017). These findings highlight the potential of thiazole-based compounds in medical applications.
Chemical Sensors
Thiazole compounds have been investigated for their potential as chemical sensors. By studying the photophysical properties of these compounds, researchers aim to develop new sensors for detecting metal ions and other analytes. This research has implications for environmental monitoring and industrial process control (Khan, 2020).
Catalysis
Palladium complexes containing thiazole derivatives have been synthesized and shown to be effective catalysts for Suzuki-Miyaura coupling reactions. This research contributes to the development of more efficient and environmentally friendly catalytic processes in organic synthesis (Sharma et al., 2013).
Nonlinear Optical Materials
Studies on the structural and electronic properties of thiazole derivatives have revealed their potential as nonlinear optical (NLO) materials. The exploration of NLO materials is crucial for the development of new optical devices and technologies (Kerru et al., 2019).
Eigenschaften
IUPAC Name |
5-bromo-2-(4-bromo-3,5-dimethylpyrazol-1-yl)-4-(3,4-dichlorophenyl)-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Br2Cl2N3S/c1-6-11(15)7(2)21(20-6)14-19-12(13(16)22-14)8-3-4-9(17)10(18)5-8/h3-5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYCLNCZCIDZCMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=NC(=C(S2)Br)C3=CC(=C(C=C3)Cl)Cl)C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Br2Cl2N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(2-(2-methylthiazol-4-yl)phenyl)acetamide](/img/structure/B2706942.png)



![7-chloro-N-cyclohexyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2706952.png)


![[2-({4-[(2,4-Dimethylphenyl)amino]pteridin-2-yl}amino)ethyl]dimethylamine](/img/structure/B2706956.png)
![methyl 4-{[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]methyl}benzoate](/img/structure/B2706960.png)